molecular formula C17H15F2NO B1325717 3'-Azetidinomethyl-2,4-difluorobenzophenone CAS No. 898772-21-9

3'-Azetidinomethyl-2,4-difluorobenzophenone

Cat. No. B1325717
M. Wt: 287.3 g/mol
InChI Key: YOQVDJZNORLFQT-UHFFFAOYSA-N
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Description

“3’-Azetidinomethyl-2,4-difluorobenzophenone” is a chemical compound with the CAS Number: 898772-21-9 . It has a molecular weight of 287.31 and its IUPAC name is [3- (1-azetidinylmethyl)phenyl] (2,4-difluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for “3’-Azetidinomethyl-2,4-difluorobenzophenone” is 1S/C17H15F2NO/c18-14-5-6-15 (16 (19)10-14)17 (21)13-4-1-3-12 (9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3’-Azetidinomethyl-2,4-difluorobenzophenone” has a molecular formula of C17H15F2NO .

Scientific Research Applications

Anticancer Applications

Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents This research delves into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, uncovering potent antiproliferative compounds. These substances have demonstrated substantial effectiveness in combating MCF-7 breast cancer cells by inhibiting tubulin polymerization, disrupting microtubular structures, and inducing G2/M arrest and apoptosis. Remarkably, one compound, with a GI50 value of 22 nM in the NCI60 cell line screen, exhibited minimal cytotoxicity and potential for clinical development (Greene et al., 2016).

Synthesis of Cytotoxic 1,3,4-trisubstituted 2-azetidinones A series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones were synthesized, with certain compounds displaying significant anticancer properties. Specifically, (3S,4S)-1-(4-methoxyphenyl)-3-methyl-2-azetidinones with specific substituents at position 4 exhibited pronounced cytotoxic activity against a range of cancer cell cultures (Veinberg et al., 2003).

Synthesis and Characterization of Compounds

Microwave Assisted Rapid and Efficient Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds and Their Pharmacological Evaluation This study illustrates the synthesis of a variety of compounds including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, conducted using microwave and conventional methods. The synthesized compounds were further evaluated for their antibacterial and antifungal properties (Mistry & Desai, 2006).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQVDJZNORLFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643279
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2,4-difluorobenzophenone

CAS RN

898772-21-9
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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